![molecular formula C25H22O4 B4931208 3-[(3-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4931208.png)
3-[(3-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid, also known as MDPC, is a synthetic compound that belongs to the class of cyclobutene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mecanismo De Acción
The exact mechanism of action of 3-[(3-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-[(3-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have antioxidant and anti-platelet effects. In vivo studies in animal models have demonstrated its potential as a therapeutic agent for the treatment of cancer, diabetes, and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(3-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. It has a high degree of purity and stability, which makes it suitable for use in a range of experiments. However, there are also some limitations to its use. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for research on 3-[(3-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid. One area of interest is the development of new derivatives with improved pharmacological properties. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to identify the molecular targets involved.
Métodos De Síntesis
3-[(3-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid can be synthesized using a multistep reaction process, which involves the reaction of 3-methylphenol with benzoyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with diphenylcyclobutene-1,2-dione in the presence of a base to produce 3-[(3-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid. The final product is obtained by purification through column chromatography.
Aplicaciones Científicas De Investigación
3-[(3-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and other diseases. In drug discovery, it has been used as a lead compound to develop new drugs with improved efficacy and safety profiles. In material science, it has been explored for its potential use in the development of new materials with unique properties.
Propiedades
IUPAC Name |
3-(3-methylphenoxy)carbonyl-2,4-diphenylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O4/c1-16-9-8-14-19(15-16)29-25(28)23-20(17-10-4-2-5-11-17)22(24(26)27)21(23)18-12-6-3-7-13-18/h2-15,20-23H,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSMLZYGZQMMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

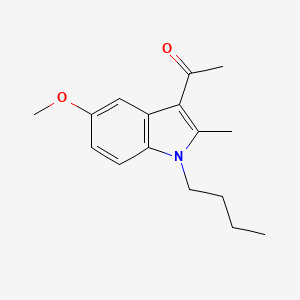
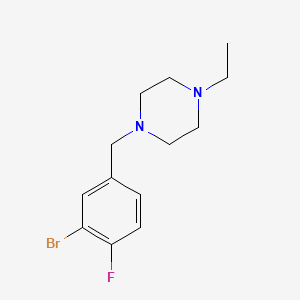
![methyl 4-[(3-{4-[(4-hydroxyphenyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4931156.png)
![1-[(5-bromopentyl)oxy]-3-phenoxybenzene](/img/structure/B4931162.png)
![9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B4931180.png)
![2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4931181.png)
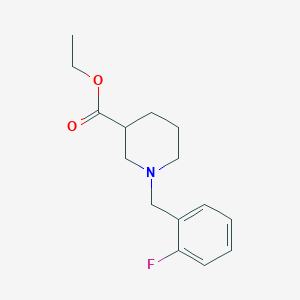
![4-[(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4931197.png)
![4-chloro-3-[3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B4931201.png)
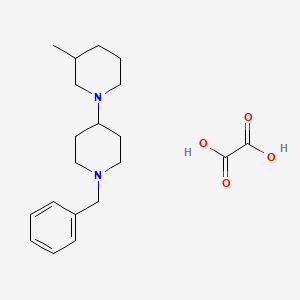
![4-(4-bromophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4931217.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide](/img/structure/B4931229.png)
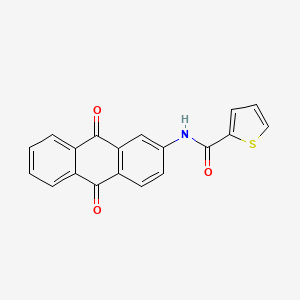
![ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4931244.png)